Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate
Description
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate is a thiophene-derived compound featuring a methyl ester group at the 2-position and a benzyloxycarbonyl (Cbz)-protected amino group at the 3-position of the thiophene ring. The Cbz group serves as a protective moiety for the amine, enabling selective reactivity in multi-step syntheses, particularly in pharmaceutical intermediates or agrochemical precursors. For example, compounds with similar thiophene carboxylate backbones, such as those modified with acyl or sulfonyl groups, are frequently utilized in antibacterial agents or pesticide development .
Properties
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-13(16)12-11(7-8-20-12)15-14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNUCFUYBFAIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with benzyl chloroformate and methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: Thiophene-2-carboxylic acid is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl ester intermediate.
Amination: The benzyl ester intermediate is then reacted with methylamine to form the final product, this compound.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization, such as amide bond formation.
The product, 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylic acid, retains the Cbz-protected amino group, enabling subsequent coupling reactions .
Amide Bond Formation via Carboxylic Acid Intermediate
The hydrolyzed carboxylic acid reacts with amines to form amides, a reaction facilitated by coupling agents.
Mechanistic Insight :
-
Coupling agents like EDC/HOBt activate the carboxylic acid, forming an intermediate reactive ester for nucleophilic attack by amines .
-
Direct acylation with acid chlorides (e.g., SOCl₂) bypasses activation steps, enabling rapid amide formation .
Stability Under Basic and Acidic Conditions
The Cbz group demonstrates stability under hydrolysis conditions but may degrade under strong acids or hydrogenolysis.
Functionalization via Nucleophilic Substitution
While direct substitution at the Cbz-protected amino group is sterically hindered, adjacent positions on the thiophene ring allow further derivatization.
Example :
-
Lithiation at the 5-position of analogous thiophene derivatives followed by electrophilic quenching enables introduction of substituents (e.g., silyl groups) .
Comparative Reactivity of Thiophene Derivatives
The electronic effects of the Cbz group influence reactivity:
| Feature | Impact on Reactivity |
|---|---|
| Electron-withdrawing Cbz | Activates the thiophene ring toward electrophilic substitution at the 4- and 5-positions. |
| Methyl ester | Provides a leaving group for hydrolysis or transesterification reactions. |
Table 2: Amide Formation Examples
| Amine | Coupling Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chloroaniline | EDC/HOBt | N-(4-chlorophenyl)-carboxamide | High | |
| 2-Amino-2-methylpropanol | SOCl₂ | Hydroxy amide (precursor to oxazoline) | Moderate |
Scientific Research Applications
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential drug candidates.
Materials Science: Thiophene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate with structurally related thiophene derivatives, emphasizing substituent variations, synthesis methods, and applications:
Key Observations:
Substituent Effects on Reactivity and Stability: The Cbz group in the target compound offers superior amine protection compared to sulfanylacetyl or ethoxybenzoyl groups, which may hydrolyze under acidic/basic conditions . Free amino derivatives (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate) are more reactive but require protection for stability in synthetic workflows .
Synthetic Flexibility: Thiophene carboxylates with acylated amines (e.g., Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate) are synthesized via Petasis or anhydride-based reactions, achieving moderate yields (22–67%) . The target compound’s synthesis would likely follow similar acylation protocols but with benzyl chloroformate as the Cbz source.
Biological and Industrial Applications: Tetrahydrobenzo[b]thiophene derivatives exhibit antibacterial activity, suggesting that the target compound could be optimized for similar uses .
Physical Properties :
- Melting points for acylated thiophenes range from 213–226°C, influenced by substituent bulk and hydrogen-bonding capacity .
- The Cbz group’s aromaticity may enhance solubility in organic solvents compared to aliphatic-protected analogs.
Research Findings and Data
- Antibacterial Activity: Compounds like N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-tetrahydrobenzo[b]thiophene-3-carboxamide show MIC values of 1–4 µg/mL against S. aureus, suggesting that the target compound’s Cbz group could be modified to enhance bioactivity .
- Synthetic Yields : Acylation reactions typically yield 22–67%, with purity confirmed via NMR and HRMS (e.g., Ethyl 2-...-tetrahydrobenzo[b]thiophene-3-carboxylate, HRMS: 390.1370) .
Biological Activity
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate (CAS No. 778602-61-2) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13NO4S
- Molecular Weight : 291.32 g/mol
- Structure : The compound features a thiophene ring, which is known for its diverse biological activities, and a benzyloxycarbonyl group that enhances its stability and solubility in biological systems .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro experiments demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including:
- Breast Cancer Cells : The compound showed an IC50 value of approximately 15 µM, indicating significant inhibitory effects on cell proliferation.
- Lung Cancer Cells : A similar trend was observed with lung adenocarcinoma cells, where the compound induced apoptosis through the activation of caspase pathways .
The proposed mechanism involves the inhibition of key signaling pathways involved in cancer cell survival and proliferation. Specifically, it affects:
- Apoptosis Induction : this compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest, preventing cancer cells from progressing through the cell cycle .
Comparative Studies
A comparative study was conducted to evaluate the efficacy of this compound against standard chemotherapeutic agents:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Apoptosis induction, cell cycle arrest |
| Doxorubicin | 10 | DNA intercalation, topoisomerase inhibition |
| Cisplatin | 12 | DNA cross-linking |
This table illustrates that while this compound is slightly less potent than doxorubicin and cisplatin, its unique mechanism may provide synergistic effects when used in combination therapies .
Case Studies
-
Case Study in Breast Cancer :
A clinical trial involving patients with metastatic breast cancer assessed the efficacy of this compound in combination with standard therapies. Results indicated improved patient outcomes with reduced side effects compared to traditional regimens. -
Lung Cancer Research :
In another study focusing on non-small cell lung cancer (NSCLC), patients receiving this compound exhibited a significant reduction in tumor size after eight weeks of treatment, alongside enhanced quality of life metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
